molecular formula C7H5BrF3NO B14142427 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine CAS No. 216766-17-5

4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B14142427
CAS No.: 216766-17-5
M. Wt: 256.02 g/mol
InChI Key: GWSYFRQWBFQSTC-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine typically involves the bromination of 5-methoxy-2-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process requires careful monitoring of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to maintain consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methoxy groups contribute to the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine

Comparison: 4-Bromo-5-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties.

Properties

CAS No.

216766-17-5

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

4-bromo-5-methoxy-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-3-12-6(2-4(5)8)7(9,10)11/h2-3H,1H3

InChI Key

GWSYFRQWBFQSTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1Br)C(F)(F)F

Origin of Product

United States

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